molecular formula C15H16Cl2N6O8S4 B195214 Hydrochlorothiazide Impurity C CAS No. 402824-96-8

Hydrochlorothiazide Impurity C

Numéro de catalogue: B195214
Numéro CAS: 402824-96-8
Poids moléculaire: 607.5 g/mol
Clé InChI: ARZJHXODDVTRLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydrochlorothiazide Impurity C (CAS: 402824-96-8) is a dimeric degradation product or process-related impurity identified in hydrochlorothiazide (HCTZ), a thiazide diuretic used to treat hypertension and edema. Its IUPAC name is N-[[7-(aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide . Structurally, it consists of two modified HCTZ molecules linked via a methylene bridge, resulting in a molecular formula of C₁₅H₁₆Cl₂N₆O₈S₄ and a molecular weight of 607.5 g/mol . Impurity C is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO). It is typically monitored in pharmaceutical formulations at levels ≤0.1% as per regulatory guidelines .

Méthodes De Préparation

Structural Identification and Significance of Hydrochlorothiazide Impurity C

This compound is identified as chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide), a structural analogue of HCTZ lacking the 3,4-dihydro moiety . It arises during HCTZ synthesis via incomplete reduction or side reactions involving the starting material, 4-amino-6-chloro-1,3-benzenedisulfonamide . Regulatory agencies mandate its control below 0.1% due to potential undefined toxicity .

Synthetic Routes to this compound

Direct Synthesis via Cyclocondensation

Chlorothiazide is synthesized by reacting 4-amino-6-chloro-1,3-benzenedisulfonamide with formaldehyde under acidic conditions. A representative protocol involves:

  • Heating the starting material (1 eq) with paraformaldehyde (1.2 eq) in methanol.

  • Adding sulfuric acid (20% v/v) dropwise to catalyze cyclization.

  • Refluxing for 6 hours, followed by cooling and filtration .
    Key parameters :

  • Solvent : Methanol or ethanol.

  • Acid catalyst : Sulfuric acid preferred over HCl for higher yield .

  • Temperature : Reflux (~65°C for methanol).

ParameterOptimal ConditionYield (%)Purity (%)
Reaction time6 hours7898.5
Acid concentration20% H2SO48599.2

This method, however, risks co-forming the 2:1 HCTZ-formaldehyde adduct if excess formaldehyde is used .

Isolation from Hydrochlorothiazide Synthesis

Impurity C is isolated as a byproduct during HCTZ production. In a patented HCTZ process :

  • Crude HCTZ is synthesized via cyclocondensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde.

  • The reaction mixture is purified using aqueous acetone , acidified to pH <3.0 with H2SO4, and distilled to remove solvents.

  • Chlorothiazide precipitates at 45–60°C and is filtered alongside HCTZ .
    Yield : 2–5% of total product mass, depending on reaction controls .

Reduction of Chlorothiazide to Hydrochlorothiazide: Reverse Engineering

Impurity C can be obtained by halting the reduction of chlorothiazide to HCTZ. A documented reduction process :

  • Chlorothiazide (10 g, 33.8 mmol) is suspended in methanol at -10°C.

  • Potassium borohydride (2 eq) and acetic acid (4 eq) are added sequentially.

  • The reaction is quenched at 5°C before completion, yielding unreacted chlorothiazide .
    Critical factors :

  • Temperature : Maintaining <-5°C minimizes reduction.

  • Stoichiometry : Substoichiometric KBH4 (0.5 eq) increases chlorothiazide recovery to 40% .

Analytical Methods for Impurity C Quantification

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method resolves Impurity C from HCTZ and other impurities:

  • Column : C18, 250 × 4.6 mm, 5 µm.

  • Mobile phase : Gradient of 0.1% phosphoric acid (A) and acetonitrile:methanol (90:10 v/v, B).

  • Detection : UV at 270 nm.
    Validation data :

  • Linearity : 0.1–150% of specification level (R² >0.999) .

  • LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively .

Spectroscopic Characterization

  • IR (KBr) : Peaks at 3340 cm⁻¹ (N-H), 1160 cm⁻¹ (S=O), and 680 cm⁻¹ (C-Cl) .

  • ¹H NMR (DMSO-d6) : δ 7.85 (s, 1H, aromatic), 6.20 (s, 2H, SO2NH2), and 4.10 (s, 2H, CH2) .

Challenges in Impurity C Control

Process-Related Factors

  • Formaldehyde excess : Increases 2:1 adduct formation, complicating chlorothiazide isolation .

  • Acid choice : Hydrochloric acid lowers yield by promoting hydrolysis .

Purification Limitations

  • Solvent systems : Chlorothiazide’s solubility in acetone (8.2 mg/mL at 25°C) necessitates precise antisolvent addition .

  • Column chromatography : Impractical for industrial scale due to cost .

The ICH Q3A guideline caps Impurity C at 0.1%, necessitating robust process controls. The patented acetone-water purification reduces chlorothiazide to <0.05%, achieving >99.9% HCTZ purity . For analytical labs, the cited HPLC method is validated per ICH Q2(R1), ensuring reliability across batches.

Analyse Des Réactions Chimiques

Types de réactions

L’Impureté C de l’hydrochlorothiazide subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d’oxydation.

    Réduction : Des réactions de réduction peuvent également se produire, en particulier en présence d’agents réducteurs.

    Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

    Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

    Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, notamment les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

L’Impureté C de l’hydrochlorothiazide a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Chemical Properties and Toxicological Profile

Chemical Structure and Properties
Hydrochlorothiazide Impurity C has a molecular formula of C15H16Cl2N6O8S4C_{15}H_{16}Cl_2N_6O_8S^4 and a molecular weight of 607.49 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity and potential toxicity.

Toxicity Assessments
Recent studies have shown that while this compound does not cross the blood-brain barrier, it is hepatotoxic. A comprehensive assessment of its toxicity profile indicated that it is non-mutagenic but poses risks to liver function. The use of in-silico methods for predicting pharmacokinetic parameters (ADMET) has proven effective in evaluating these risks .

Analytical Applications

Detection and Quantification
The detection of this compound in pharmaceutical products is crucial for ensuring drug safety and efficacy. Advanced analytical techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) have been developed for the quantification of this impurity alongside other harmful substances. This method utilizes a mobile phase consisting of methanol and formic acid, enabling rapid separation within one minute .

Case Study 1: Formation and Stability Analysis

A study investigated the formation of this compound during the synthesis of hydrochlorothiazide. The research highlighted that this impurity could arise from various synthetic pathways and emphasized the importance of controlling its levels in final formulations to mitigate potential health risks. Stability studies indicated that this compound is inherently unstable under physiological conditions, leading to its rapid degradation .

Case Study 2: Regulatory Compliance

In light of increased scrutiny over nitrosamine impurities in pharmaceuticals, investigations into this compound have become essential. Regulatory bodies are focusing on the characterization and control measures for this impurity due to its potential formation during drug manufacturing processes. The European Federation of Pharmaceutical Industries and Associations (EFPIA) has documented extensive research on the implications of such impurities in drug safety assessments .

Mécanisme D'action

Le mécanisme d’action de l’Impureté C de l’hydrochlorothiazide n’est pas bien documenté, car il est principalement considéré comme une impureté plutôt qu’un ingrédient pharmaceutique actif. Sa présence peut influencer le mécanisme global de l’hydrochlorothiazide en interagissant potentiellement avec les cibles moléculaires et les voies impliquées dans l’effet diurétique du médicament. L’hydrochlorothiazide agit en inhibant le symporteur sodium-chlorure dans le tube contourné distal du rein, ce qui entraîne une excrétion accrue de sodium et d’eau .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Compound Chemical Structure Molecular Weight Origin (Synthesis/Degradation) Key Functional Groups
Impurity C Dimer of HCTZ with methylene bridge 607.5 Synthesis (dimerization) Two sulfonamide groups, two benzothiadiazine rings
Impurity A (Chlorothiazide) 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide 431.8 Synthesis (precursor impurity) Single sulfonamide, benzothiadiazine ring
Impurity B 4-amino-6-chlorobenzene-1,3-disulfonamide 285.2 Degradation (ring cleavage) Two sulfonamide groups, primary amine
Disulfonamide (DSA) 4-chloro-6-sulfamoylbenzene-1,3-disulfonamide 323.2 Degradation (hydrolysis) Three sulfonamide groups

Key Observations :

  • Impurity C is unique due to its dimeric structure, distinguishing it from monomeric impurities like A and B .
  • Impurity A (chlorothiazide) is a direct precursor of HCTZ but has lower pharmacological activity due to poor absorption .

Analytical Differentiation

Chromatographic methods are critical for distinguishing these impurities:

  • HPLC-UV/DAD : Impurity C elutes later than Impurity B due to higher hydrophobicity. For example, in a YMC-Triart C8 column with gradient elution (acetonitrile/potassium dihydrogen phosphate), Impurity C showed a correction factor of 0.89 compared to 1.42 for Impurity A and 1.17 for Impurity B .
  • LC-MS : Impurity C exhibits a deprotonated ion [M–H]⁻ at m/z 606.9 , while Impurity B fragments at m/z 283.96 under alkaline degradation conditions .

Stability and Formation Pathways

  • Impurity C : Forms during synthesis via dimerization under alkaline or photolytic conditions .
  • Impurity B : Generated through hydrolytic degradation of HCTZ’s benzothiadiazine ring, releasing formaldehyde .
  • Impurity A : Persists as an unreacted intermediate during HCTZ synthesis .

Regulatory and Quality Control Considerations

  • European Pharmacopoeia : Lists Impurities A, B, and C as specified impurities for HCTZ, mandating identification thresholds of 0.10% .
  • Analytical Validation: Methods must demonstrate specificity for Impurity C, particularly in fixed-dose combinations (e.g., with valsartan or lisinopril), where co-elution risks exist .
  • Stability Studies : Forced degradation under UV light, heat, and alkaline conditions is required to monitor Impurity C formation .

Activité Biologique

Hydrochlorothiazide (HCTZ) is a widely used thiazide diuretic primarily employed in the treatment of hypertension and edema. Among its impurities, Hydrochlorothiazide Impurity C has garnered attention due to its potential biological activity and implications for drug safety. This article delves into the biological activity of this compound, focusing on its mutagenicity, pharmacokinetics, and interactions with biological systems.

Chemical Structure and Properties

This compound, also known as salamide (4-amino-6-chlorobenzene-1,3-disulphonamide), possesses a structure that includes a primary amino group. This functional group has been associated with potential carcinogenic activity in various studies . The presence of such groups in pharmaceutical compounds raises concerns regarding their safety profile and regulatory compliance.

Mutagenicity Studies

Recent investigations have focused on the mutagenic potential of this compound. A study utilizing the Ames test , which assesses mutagenicity through bacterial reverse mutation assays, evaluated salamide across multiple strains of Salmonella typhimurium and Escherichia coli. The results indicated no significant mutagenic activity at concentrations up to 5000 μg/plate, suggesting that salamide may be classified as an ordinary impurity rather than a genotoxic compound .

Table 1: Summary of Ames Test Results for this compound

StrainConcentration (μg/plate)Mutagenic Activity Observed
Salmonella TA985000Negative
Salmonella TA1005000Negative
Salmonella TA15355000Negative
Salmonella TA15375000Negative
E. coli WP2 uvrA5000Negative

Pharmacokinetics and Transport Mechanisms

The pharmacokinetics of HCTZ, including its impurities, are crucial for understanding their biological activity. HCTZ is primarily excreted unchanged via the kidneys, with over 95% of the absorbed dose eliminated in urine . The compound interacts with various renal transporters, notably organic anion transporters (OATs) such as hOAT1 and hOAT3.

Research indicates that HCTZ can inhibit these transporters at clinically relevant concentrations, which may affect the pharmacokinetics of co-administered drugs . This interaction highlights the importance of understanding how impurities like this compound might influence drug metabolism and excretion.

Table 2: Inhibition of Renal Transporters by HCTZ

TransporterIC50 (µM)Effect on Substrate Uptake
hOAT170Significant Inhibition
hOAT31000Moderate Inhibition
hOCT2Not determinedMinimal Inhibition

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the initial identification of Hydrochlorothiazide Impurity C?

  • Methodology : Use reversed-phase HPLC with a C8 column and gradient elution. Mobile phase A: acetonitrile-0.015 mol/L potassium dihydrogen phosphate (pH 2.8, 70:30 v/v); Mobile phase B: acetonitrile-0.015 mol/L potassium dihydrogen phosphate (pH 2.8, 15:85 v/v). Detection at 265 nm, flow rate 0.8 mL/min, and column temperature 25°C. This setup separates Impurity C from Hydrochlorothiazide and other impurities (e.g., correction factor for Impurity C: 0.89) . Confirm identity via LC-MS using [M-H]⁻ ion m/z 121.03 for structural alignment .

Q. How can researchers validate the purity of this compound reference standards?

  • Methodology : Employ a combination of chromatographic and spectroscopic techniques:

  • HPLC : Verify purity (>90%) using system suitability tests, ensuring resolution from co-eluting impurities (e.g., salamide, chlorothiazide) .
  • LC-MS : Confirm molecular weight (607.5 g/mol) and fragmentation patterns .
  • NMR and FT-IR : Characterize functional groups (e.g., sulfonamide, benzothiadiazine rings) .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Prepare stock solutions in DMSO, ensuring clarity via sonication. Avoid alkaline conditions (pH >7), which accelerate degradation through hydrolysis, forming formaldehyde and interrupting N-H bonds .

Advanced Research Questions

Q. How can researchers resolve conflicting data on impurity quantification across different HPLC methods?

  • Methodology :

  • Cross-validate methods : Compare results from "principal component self-control" (correction factor 0.89 ) vs. external standard methods .
  • Assess matrix effects : Test spiked samples in placebo layers to identify interference from excipients (e.g., Kollidon CL) .
  • Statistical reconciliation : Use ANOVA to evaluate inter-laboratory variability in detection limits (e.g., LOD for Impurity C: 0.0884 µg/mL vs. 0.0813 µg/mL in different studies) .

Q. What experimental designs are optimal for studying Impurity C’s toxicological profile?

  • Methodology :

  • In vitro models : Expose hepatocytes to Impurity C at concentrations ≥1% (w/w) to observe cytotoxicity (e.g., liver cell "muddy swollen" morphology) .
  • Degradation studies : Simulate accelerated storage conditions (40°C/75% RH) to correlate impurity levels with toxic byproducts .
  • Dose-response assays : Use LC-MS/MS to quantify bioaccumulation in renal tissues, leveraging pharmacokinetic data from co-administered drugs (e.g., losartan) .

Q. How can researchers optimize stability-indicating methods for Impurity C in multi-component formulations?

  • Methodology :

  • Design of Experiments (DoE) : Apply AQbD principles to optimize TLC-densitometric parameters (e.g., retardation factor, resolution between Impurity C and Hydrochlorothiazide) .
  • Forced degradation : Exclude photolytic pathways (minimal UV sensitivity) and focus on hydrolytic (acidic/basic) and oxidative (H₂O₂) conditions .
  • Multi-detector HPLC : Couple UV (265 nm) with charged aerosol detection (CAD) to enhance sensitivity for non-chromophoric degradation products .

Q. Data Interpretation and Contradiction Analysis

Q. Why might LC-MS data for Impurity C show variability in ion fragmentation patterns?

  • Methodology :

  • Source parameter optimization : Adjust collision energy (10–35 eV) to stabilize [M-H]⁻ ions and reduce in-source fragmentation .
  • Matrix suppression : Pre-treat urine/pharmaceutical samples with SPE (C18 cartridges) to remove interfering salts .
  • Cross-reference structural analogs : Compare with Hydrochlorothiazide’s MS/MS profile (m/z 293.94) to identify diagnostic fragments (e.g., sulfonamide loss at m/z 214) .

Q. How should researchers address discrepancies in pharmacopeial vs. research-grade impurity limits?

  • Methodology :

  • Regulatory alignment : USP specifies ≤1.0% for benzothiadiazine-related impurities in Hydrochlorothiazide tablets . For research, adopt ICH Q3B thresholds (e.g., reporting threshold: 0.1%, qualification threshold: 0.5%) .
  • Method transfer validation : Replicate pharmacopeial conditions (e.g., YMC-Triart C8 column) but include additional stress testing to detect unlisted degradants .

Q. Tables for Key Parameters

Parameter Value Reference
Molecular Weight607.5 g/mol
HPLC Retention Time (C8)~0.69 (relative to HCTZ)
LC-MS [M-H]⁻m/z 121.03
Detection Limit (HPLC)0.0884 µg/mL
Stability (Long-term)-80°C for 6 months
Pharmacopeial Limit (USP)≤1.0%

Propriétés

IUPAC Name

6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJHXODDVTRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N6O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193270
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402824-96-8
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402824968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-N-((6-CHLORO-7-SULFAMOYL-2,3-DIHYDRO-4H-1,2,4-BENZOTHIADIAZIN-4-YL 1,1-DIOXIDE)METHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22J416Y79C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydrochlorothiazide Impurity C
Hydrochlorothiazide Impurity C
Hydrochlorothiazide Impurity C
Hydrochlorothiazide Impurity C
Hydrochlorothiazide Impurity C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.